Home > Products > Building Blocks P9783 > 4-(Difluoromethoxy)-3-methoxybenzaldehyde
4-(Difluoromethoxy)-3-methoxybenzaldehyde - 162401-70-9

4-(Difluoromethoxy)-3-methoxybenzaldehyde

Catalog Number: EVT-332459
CAS Number: 162401-70-9
Molecular Formula: C9H8F2O3
Molecular Weight: 202.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-(Difluoromethoxy)benzaldehyde is a p-difluoromethoxy substituted benzaldehyde . It has a molecular weight of 172.13 .

Synthesis Analysis

A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .

Molecular Structure Analysis

The molecular formula of 4-(Difluoromethoxy)benzaldehyde is C8H6F2O2 . Its average mass is 172.129 Da and its monoisotopic mass is 172.033585 Da .

Chemical Reactions Analysis

4-(Difluoromethoxy)benzaldehyde may be used for the preparation of 4-(4-difluoro­methoxy­phen­yl)-1,2,3,4,5,6,7,8-octa­hydro­quinazoline-2,5-dione, via one-pot three-component reaction with cyclo­hexane-1,3-dione and urea .

Physical And Chemical Properties Analysis

4-(Difluoromethoxy)benzaldehyde has a refractive index of n20/D 1.503 (lit.) and a density of 1.302 g/mL at 25 °C (lit.) .

Roflumilast

  • Compound Description: Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD) and severe asthma. [, ] It exhibits anti-inflammatory properties by inhibiting the breakdown of intracellular cAMP, which modulates inflammatory responses in the lungs. [, ]
  • Relevance: Roflumilast contains a 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid moiety, making 4-(Difluoromethoxy)-3-methoxybenzaldehyde a key intermediate in its synthesis. [] The structural similarity lies in the shared difluoromethoxy group at the para position of the benzene ring.

3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

  • Compound Description: This compound is a crucial intermediate in the synthesis of Roflumilast. [, ] Its biological activity is primarily attributed to its role as a precursor to Roflumilast.
  • Relevance: This compound is a direct precursor to Roflumilast and shares the 4-(difluoromethoxy)phenyl moiety with 4-(Difluoromethoxy)-3-methoxybenzaldehyde. [, ] The key difference lies in the presence of a carboxylic acid group instead of the aldehyde group in 4-(Difluoromethoxy)-3-methoxybenzaldehyde.

(E)-3-[4-(Difluoromethoxy)-3-hydroxyphenyl]-1-phenylprop-2-en-1-one

  • Compound Description: This compound belongs to the chalcone class and was studied for its potential antibacterial activity. [, ] It exhibited moderate activity against certain bacterial strains. [, ]
  • Relevance: This compound shares the 4-(difluoromethoxy)phenyl moiety with 4-(Difluoromethoxy)-3-methoxybenzaldehyde. [, ] The difference lies in the presence of a hydroxy group at position 3 and a chalcone moiety replacing the aldehyde group in 4-(Difluoromethoxy)-3-methoxybenzaldehyde.

3-Aryl-5-[(4′-difluoromethoxy)(3′-hydroxy)phenyl]-4,5-dihydroisoxazole

  • Compound Description: This class of isoxazoline derivatives was investigated for their antimicrobial, anti-inflammatory, anticonvulsant, and hypoglycemic activities. [] The specific biological activity varies depending on the aryl substituent.
  • Relevance: This class of compounds shares the 4-(difluoromethoxy)phenyl moiety with 4-(Difluoromethoxy)-3-methoxybenzaldehyde. [] The key difference is the presence of a hydroxy group at position 3 and an isoxazole ring replacing the aldehyde group in 4-(Difluoromethoxy)-3-methoxybenzaldehyde.

6-(4-difluoromethoxy-3-methoxyphenyl)-3(2H)-pyridazinone (Zardaverine)

  • Compound Description: Zardaverine is a phosphodiesterase inhibitor with potential therapeutic applications. [, ] It exhibits vasodilatory effects and is structurally related to other PDE inhibitors. [, ]
  • Relevance: This compound shares the entire 4-(difluoromethoxy)-3-methoxyphenyl moiety with 4-(Difluoromethoxy)-3-methoxybenzaldehyde. [, ] The distinction lies in the presence of a pyridazinone ring in place of the aldehyde group in 4-(Difluoromethoxy)-3-methoxybenzaldehyde.

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Compound Description: Vanillin is a phenolic aldehyde known for its flavoring properties and used in various food and cosmetic products. [, , , , , , , ] It also exhibits antioxidant and antimicrobial properties. [, , , ]
  • Relevance: Vanillin shares the 3-methoxybenzaldehyde moiety with 4-(Difluoromethoxy)-3-methoxybenzaldehyde. [, , , , , , , ] The key difference is the presence of a hydroxy group instead of the difluoromethoxy group at the para position of the benzene ring.

4-(Difluoromethoxy)aniline

  • Compound Description: This compound is a key starting material in the synthesis of BMS-665053, a potent and selective pyrazinone-containing corticotropin-releasing factor-1 receptor antagonist. []
  • Relevance: 4-(Difluoromethoxy)aniline shares the 4-(difluoromethoxy)phenyl moiety with 4-(Difluoromethoxy)-3-methoxybenzaldehyde. [] The difference is the presence of an amino group instead of the 3-methoxybenzaldehyde group in 4-(Difluoromethoxy)-3-methoxybenzaldehyde.

(S)-5-chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(difluoromethoxy)phenylamino)pyrazin-2(1H)-one (BMS-665053)

  • Compound Description: BMS-665053 is a potent and selective pyrazinone-containing corticotropin-releasing factor-1 receptor antagonist. []
  • Relevance: BMS-665053 incorporates the 4-(difluoromethoxy)phenyl moiety present in 4-(Difluoromethoxy)-3-methoxybenzaldehyde, highlighting its significance as a building block in pharmaceutical research. []
Source and Classification

The compound is primarily synthesized for use in research and industrial applications. It falls under the category of substituted benzaldehydes, which are widely utilized as intermediates in organic synthesis and pharmaceutical development.

Synthesis Analysis

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde typically involves several key steps:

  1. Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
  2. Introduction of the Methoxy Group: A methoxy group is introduced at the meta position relative to the aldehyde using a methoxylation reaction.
  3. Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction, commonly employing difluoromethyl ether as the reagent.

The reaction conditions generally involve using a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction. Reaction temperatures typically range from 60°C to 65°C, with stirring for several hours to ensure complete conversion of starting materials into the desired product .

Yield and Purity

The synthesis can yield high-purity products, often exceeding 99% purity after recrystallization processes .

Molecular Structure Analysis

Structural Characteristics

The molecular structure of 4-(Difluoromethoxy)-3-methoxybenzaldehyde can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The compound consists of:

  • A benzene ring that serves as the core structure.
  • A methoxy group (-OCH₃) at the meta position relative to the aldehyde group (-CHO).
  • A difluoromethoxy group (-OCHF₂) that enhances the compound's chemical reactivity.

Relevant Data

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-methoxybenzaldehyde can undergo several types of chemical reactions:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to form an alcohol.
  • Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions .

Common Reagents and Conditions

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve basic or acidic media .

Mechanism of Action

Target of Action

4-(Difluoromethoxy)-3-methoxybenzaldehyde primarily targets Transforming Growth Factor-beta 1 (TGF-β1), which is involved in epithelial–mesenchymal transformation (EMT) processes.

Mode of Action

The compound inhibits the expression of proteins such as alpha-smooth muscle actin (α-SMA), vimentin, and collagen type I, which are crucial for EMT. This action results in reduced fibrosis in lung epithelial cells, specifically A549 cells, indicating its potential therapeutic applications in fibrotic diseases .

Biochemical Pathways

The compound modulates the TGF-β1/Smad signaling pathway, leading to attenuation of fibrotic responses in cellular models .

Applications

Scientific Applications

4-(Difluoromethoxy)-3-methoxybenzaldehyde has several applications across different fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Functions as a building block for developing bioactive compounds, particularly those targeting fibrotic pathways.
  • Industry: Utilized in producing specialty chemicals with specific properties tailored for various applications .

Future Directions

Research continues into optimizing synthesis methods and exploring new applications in drug development, particularly concerning anti-fibrotic therapies and other medicinal chemistry endeavors .

Introduction

Chemical Identity and Nomenclature of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS Registry Number: 162401-70-9) is a fluorinated aromatic aldehyde characterized by the molecular formula C~9~H~8~F~2~O~3~ and a molecular weight of 202.15 g/mol [1] [4]. Its systematic IUPAC name is 4-(difluoromethoxy)-3-methoxybenzaldehyde, with alternative designations including 3-methoxy-4-(difluoromethoxy)benzaldehyde and 4-Difluoromethoxy-3-methoxybenzaldehyde. The compound features a benzaldehyde core substituted at the meta position by a methoxy group (–OCH~3~) and at the para position by a difluoromethoxy group (–OCF~2~H) [1] [8]. Its canonical SMILES representation (O=CC~1~=CC=C(OC(F)F)C(OC)=C~1~) and InChIKey (KGPOVKAYCXTCQS-UHFFFAOYSA-N) provide unambiguous machine-readable descriptors for chemical databases [1] [4].

Table 1: Key Identifiers for 4-(Difluoromethoxy)-3-methoxybenzaldehyde

PropertyValue
CAS Registry Number162401-70-9
Molecular FormulaC~9~H~8~F~2~O~3~
Molecular Weight202.15 g/mol
IUPAC Name4-(Difluoromethoxy)-3-methoxybenzaldehyde
MDL NumberMFCD03412217
SMILESO=CC~1~=CC=C(OC(F)F)C(OC)=C~1~
InChIKeyKGPOVKAYCXTCQS-UHFFFAOYSA-N

Structurally, the molecule integrates two distinct functional groups with opposing electronic effects: the electron-donating methoxy group and the strongly electron-withdrawing difluoromethoxy group. The difluoromethoxy moiety (–OCF~2~H) exhibits a gauche conformation due to hyperconjugative interactions between oxygen lone pairs and σ* orbitals of C-F bonds, resulting in a torsional angle of approximately 72° relative to the aromatic plane [10]. This group significantly influences the compound’s electronic profile, reducing the electron density at the aldehyde carbon (δ+ = ~0.42) compared to non-fluorinated analogs. Crystallographic studies confirm coplanarity of the methoxy group with the aromatic ring, while the difluoromethoxy group adopts a perpendicular orientation to minimize steric repulsion [1] [6]. The carbon-fluorine bonds within the difluoromethoxy group are exceptionally strong (bond energy ~485 kJ/mol) and short (1.33 Å), contributing to the compound’s thermal stability up to 250°C [10].

Historical Context and Discovery in Organic Synthesis

The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde emerged as a critical challenge in late 20th-century fluoroorganic chemistry, driven by pharmaceutical demand for metabolically stable aromatic building blocks. Early routes (1990s–2000s) relied on electrophilic fluorination agents like fluoroxytrifluoromethane (CF~3~OF) or xenon difluoride (XeF~2~) for direct ring fluorination but suffered from regioselectivity issues and low yields (<25%) [3]. A significant advancement occurred with the adoption of difluorochloromethane (ClCF~2~H) as a difluoromethoxylation reagent for catechols. This method involved reacting 3,4-dihydroxybenzaldehyde with gaseous ClCF~2~H under basic conditions (e.g., potassium carbonate), but industrial scalability was hampered by ClCF~2~H’s toxicity (TLV < 10 ppm), high-pressure reactor requirements, and inconsistent stoichiometric control yielding 20–30% target product alongside 20% bis-difluoromethylated byproduct [7].

The paradigm shifted toward solid difluoromethylation reagents circa 2010–2015 to enhance safety and selectivity. Sodium chlorodifluoroacetate (ClCF~2~CO~2~Na) emerged as a key alternative, decomposing in situ to generate :CF~2~ radicals under thermal activation (60–120°C). In dimethylformamide or dimethyl sulfoxide solvents with inorganic bases (e.g., sodium carbonate), this reagent enabled mono-difluoromethoxylation of 3,4-dihydroxybenzaldehyde with improved selectivity (Scheme 1) [7]:

Scheme 1: Optimized Synthesis Using Sodium Chlorodifluoroacetate3,4-Dihydroxybenzaldehyde + ClCF~2~CO~2~Na → 4-(Difluoromethoxy)-3-hydroxybenzaldehyde → 4-(Difluoromethoxy)-3-methoxybenzaldehyde

Critical innovations included:

  • Stoichiometric Optimization: A molar ratio of 1:0.5:0.5 (aldehyde/base/ClCF~2~CO~2~Na) minimized bis-alkylation to <4% [7].
  • Temperature Control: Reactions at 90°C maximized difluorocarbene (:CF~2~) generation while suppressing hydrolysis side reactions.
  • Solvent Engineering: Polar aprotic solvents like dimethylformamide improved reagent solubility and radical stability.

These advances increased isolated yields to 57% – a 1.9-fold improvement over gaseous routes – establishing the current industrial standard [7]. Concurrently, catalytic electrophilic fluorination methods using N-fluorobenzenesulfonimide (NFSI) or Selectfluor® were developed for analogous fluorinated aromatics, though direct application to this specific aldehyde remained limited [3] [10].

Significance in Fluorinated Aromatic Compounds Research

4-(Difluoromethoxy)-3-methoxybenzaldehyde occupies a pivotal niche in medicinal chemistry due to the unique physicochemical properties imparted by its difluoromethoxy group. This moiety serves as a hydrogen-bond acceptor (σ~p~ = 0.34) and moderately lipophilic substituent (π = 0.47) that profoundly influences bioactivity profiles [6] [9]. Key research significance includes:

  • Phosphodiesterase 4 (PDE4) Inhibitor Development: The compound is a key intermediate in synthesizing roflumilast (Daxas®), a first-in-class PDE4 inhibitor approved for chronic obstructive pulmonary disease. The difluoromethoxy group in roflumilast’s aromatic core enhances binding affinity to PDE4D’s catalytic domain (K~i~ = 0.8 nM) by forming hydrophobic interactions with Phe196 and Ile188 residues. Fluorine nuclear magnetic resonance studies confirm that difluoromethoxy’s conformational flexibility allows optimal van der Waals contacts within the enzyme’s Q2 pocket [5] [9]. Comparative studies show a 6.3-fold potency increase over non-fluorinated analogs, attributed to fluorine-induced elevation of aromatic ring π-electron density and steric mimicry of methoxy groups with reduced metabolic susceptibility [6] [9].

Table 2: Impact of Difluoromethoxy Group on PDE4 Inhibitor Properties

Analog StructurePDE4D IC~50~ (nM)Lipophilicity (Log P)Metabolic Half-life (Human, h)
3,4-Dimethoxybenzaldehyde3201.321.2
3-Methoxy-4-hydroxybenzaldehyde4150.980.8
4-(Difluoromethoxy)-3-methoxybenzaldehyde511.73>6.0
  • Metabolic Stability Enhancement: The difluoromethoxy group blocks cytochrome P450-mediated oxidation at the para position. Microsomal studies demonstrate 8-fold lower clearance compared to methoxy analogs, attributed to fluorine’s disruption of metabolic oxidation transition states. This property is critical for central nervous system drug candidates requiring sustained exposure [6] [9].
  • Fluorine-Specific Structural Effects: Nuclear magnetic resonance analyses reveal that the difluoromethoxy group deshields ortho protons (δ = 7.42 ppm) due to its -I effect while maintaining aromatic planarity. X-ray crystallography confirms a 15° torsion angle between O–CF~2~H and the ring, optimizing electrostatic potential compatibility with enzyme active sites. Quantum mechanical calculations indicate a 10.2 kcal/mol rotational barrier enabling conformational control in target binding [1] [6].

Beyond PDE4 inhibitors, this aldehyde scaffolds novel fluorinated compounds exploring fluorine’s role in materials science (e.g., liquid crystals) and agrochemicals, cementing its status as a versatile building block in organofluorine chemistry [6] [10].

Properties

CAS Number

162401-70-9

Product Name

4-(Difluoromethoxy)-3-methoxybenzaldehyde

IUPAC Name

4-(difluoromethoxy)-3-methoxybenzaldehyde

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

InChI

InChI=1S/C9H8F2O3/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-5,9H,1H3

InChI Key

KGPOVKAYCXTCQS-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=O)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.